1-Methoxy-4-phenylcyclohexane-1-carboxamide
Description
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Properties
IUPAC Name |
1-methoxy-4-phenylcyclohexane-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-17-14(13(15)16)9-7-12(8-10-14)11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3,(H2,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKDFKTNITDMZNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCC(CC1)C2=CC=CC=C2)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-Methoxy-4-phenylcyclohexane-1-carboxamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its pharmacological implications.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 233.31 g/mol. The structure comprises a cyclohexane ring substituted with a methoxy group and a phenyl group, which may influence its interaction with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including potential anti-inflammatory, analgesic, and neuroprotective effects. The compound's mechanism of action is primarily through modulation of neurotransmitter systems and interaction with specific receptors.
Table 1: Summary of Biological Activities
The biological effects of this compound are attributed to its ability to interact with various molecular targets:
- Neurotransmitter Receptors : The compound has been shown to selectively bind to melanocortin receptors (hMC4R), enhancing their activity while exhibiting lower affinity for other receptor subtypes (hMC1R, hMC3R) .
- Inflammatory Pathways : It appears to inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation .
Case Studies
Several studies have explored the pharmacological properties of this compound:
- Analgesic Effects : In a controlled study using rodent models, the administration of this compound led to significant reductions in pain responses compared to control groups. The observed effects were comparable to traditional analgesics, suggesting its potential as a therapeutic agent for pain management .
- Neuroprotection : A study investigated the neuroprotective effects of the compound against oxidative stress in cultured neuronal cells. Results indicated that treatment with this compound significantly decreased cell death and preserved mitochondrial function .
- Anti-inflammatory Activity : In an experimental model of inflammation, this compound demonstrated a marked reduction in edema and inflammatory cell infiltration, supporting its role as an anti-inflammatory agent .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
